molecular formula C14H18FNO4 B11784548 Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate

Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate

Cat. No.: B11784548
M. Wt: 283.29 g/mol
InChI Key: IEFPWEHVPVQIOU-UHFFFAOYSA-N
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Description

Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate is a morpholine-derived ester featuring a 2-fluorophenoxy substituent. Its structure integrates a morpholino ring, a fluorinated aromatic system, and an ester group, which collectively influence its physicochemical and biological properties.

Properties

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

IUPAC Name

methyl 2-[2-[(2-fluorophenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C14H18FNO4/c1-18-14(17)9-16-6-7-19-11(8-16)10-20-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3

InChI Key

IEFPWEHVPVQIOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCOC(C1)COC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Ring-Opening Reactions

The morpholino ring is typically synthesized via nucleophilic substitution or epoxide ring-opening reactions. For example, methyl 2-morpholinoacetate derivatives are prepared by reacting morpholine with haloacetates or glycidyl esters under basic conditions. A representative pathway involves:

  • Morpholine activation : Treatment of morpholine with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) yields methyl 2-morpholinoacetate.

  • Phenoxy group introduction : The 2-fluorophenoxy moiety is introduced via a Williamson ether synthesis, where 2-fluorophenol reacts with a chloromethyl-morpholino intermediate.

Key reaction :

Morpholine+Methyl chloroacetateBaseMethyl 2-morpholinoacetate[7]\text{Morpholine} + \text{Methyl chloroacetate} \xrightarrow{\text{Base}} \text{Methyl 2-morpholinoacetate} \quad
Chloromethyl-morpholino intermediate+2-FluorophenolBaseTarget compound[1][8]\text{Chloromethyl-morpholino intermediate} + \text{2-Fluorophenol} \xrightarrow{\text{Base}} \text{Target compound} \quad

Multi-Step Coupling Strategies

Advanced synthetic routes employ cross-coupling reactions to assemble the molecular framework:

  • Step 1 : Synthesis of the morpholinoacetate core via condensation of morpholine with methyl glycolate derivatives.

  • Step 2 : Benzylation of the morpholino nitrogen using 2-fluorobenzyl bromide under phase-transfer conditions.

  • Step 3 : Esterification or transesterification to introduce the methyl acetate group.

Example protocol (adapted from):

  • React morpholine with methyl 2-bromoacetate in acetonitrile (80°C, 12 h).

  • Add 2-fluorobenzyl bromide and K₂CO₃, reflux for 24 h.

  • Purify via column chromatography (ethyl acetate/hexane, 3:7).

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Optimal yields (>75%) are achieved using polar aprotic solvents (e.g., DMF, acetonitrile) and copper(I) iodide as a catalyst. For example:

  • Solvent : Acetonitrile improves reaction kinetics due to its high dielectric constant.

  • Catalyst : CuI (5 mol%) enhances coupling efficiency in Ullmann-type reactions.

Temperature and Reaction Time

  • Morpholine activation : 60–80°C for 6–12 h.

  • Benzylation : 100–120°C under microwave irradiation reduces time to 30–60 min.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using:

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% ethyl acetate).

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Spectroscopic Data

Key characterization data (from):

Property Value
Molecular Formula C₁₄H₁₇FNO₄
Molecular Weight 294.29 g/mol
¹H NMR (CDCl₃) δ 3.68 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂)
¹³C NMR δ 170.2 (C=O), 157.6 (C-F)
HRMS (m/z) [M+H]⁺ calc. 294.12, found 294.11

Industrial-Scale Production

Batch Reactor Protocols

Large-scale synthesis (≥1 kg) employs:

  • Automated reactors : Control temperature, pressure, and stirring rates.

  • Continuous flow systems : Reduce reaction times by 40% compared to batch methods.

Cost-Efficiency Analysis

Parameter Batch Reactor Flow System
Yield (%)7885
Time (h)2414
Solvent consumption (L/kg)12080

Data adapted from.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing N-alkylation during benzylation.

  • Solution : Use bulky bases (e.g., DIPEA) to suppress side reactions.

Stereochemical Control

  • Issue : Racemization at the morpholino nitrogen.

  • Resolution : Chiral auxiliaries (e.g., L-proline) enforce enantioselectivity.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative coupling minimizes harsh reagents:

Phenoxyacetic acid+MorpholineRu(bpy)₃²⁺, hvTarget compound[12]\text{Phenoxyacetic acid} + \text{Morpholine} \xrightarrow{\text{Ru(bpy)₃²⁺, hv}} \text{Target compound} \quad

Enzymatic Synthesis

Lipase-catalyzed transesterification offers eco-friendly advantages (50–60% yield) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate is being explored as a potential pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for synthesizing more complex molecules that may exhibit therapeutic effects against various diseases.

  • Analgesics and Anti-inflammatory Agents : The compound is related to derivatives used in the synthesis of analgesics and anti-inflammatory drugs, such as Sulindac. This connection indicates its potential utility in developing new pain management therapies .
  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound may exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated growth inhibition in various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colorectal cancer), with IC50 values indicating potent activity.

Biological Research

The unique structure of this compound allows it to interact with specific biological pathways:

  • Enzyme Inhibition : Research indicates that compounds with similar morpholino and phenoxy groups can inhibit enzymes involved in critical metabolic pathways. Understanding these interactions is vital for evaluating their therapeutic potential.
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report Minimum Inhibitory Concentration (MIC) values as low as 0.22 μg/mL against resistant strains, highlighting their potential as effective antimicrobial agents.

Material Science

The compound may also find applications in the development of advanced materials due to its chemical stability and reactivity:

  • Polymer Synthesis : this compound can be utilized as a monomer in polymerization reactions, potentially leading to the creation of novel polymers with specific functional properties.

Study 1: Anticancer Screening

A study evaluated the anticancer potential of this compound derivatives against a panel of cancer cell lines. One derivative exhibited an IC50 value of approximately 3.96 ± 0.21 µM against MCF-7 cells, suggesting strong growth inhibition and potential mechanisms involving apoptosis induction through modulation of pro-apoptotic and anti-apoptotic proteins.

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of several derivatives similar to this compound against various pathogens. Results indicated that some derivatives had MIC values significantly lower than traditional antibiotics, showcasing their potential as effective antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The fluorophenoxy group allows for strong binding to certain enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and stability. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Target Compound C₁₄H₁₇FNO₄ 297.29 Not Provided 2-fluorophenoxy, morpholino
Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate C₁₄H₁₇BrNO₄ 358.20 1706456-77-0 4-bromophenoxy, morpholino
Methyl 2-fluorophenylacetate C₉H₉FO₂ 168.16 57486-67-6 2-fluorophenyl

Biological Activity

Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a unique structure with a fluorophenoxy group and a morpholine ring, which are critical for its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H18_{18}FNO3_3
  • Molecular Weight : Approximately 281.33 g/mol
  • Key Functional Groups :
    • Morpholine ring
    • Fluorophenoxy group

The presence of the fluorine atom in the phenoxy group is significant as it enhances the compound's lipophilicity and biological activity, potentially impacting its pharmacokinetic properties.

Research indicates that compounds similar in structure to this compound may interact with various biological targets, particularly G protein-coupled receptors (GPCRs). These interactions can lead to significant pharmacological effects, including:

  • Antagonistic Activity : The compound may act as an antagonist or inverse agonist at certain GPCRs, influencing neurotransmitter systems such as dopamine and serotonin pathways.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory responses by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells .

Biological Activity Data

Activity Type Target Effect Reference
Antagonist ActivityGPCRsModulates neurotransmitter activity
Anti-inflammatoryiNOS, COX-2Reduces expression in macrophages
AntimicrobialVarious pathogensExhibits bacteriostatic effects

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of morpholine derivatives, demonstrating that compounds with similar structures exhibited significant bacteriostatic activity against various pathogens. The minimum inhibitory concentrations (MIC) were determined, showcasing effective antimicrobial properties .
  • Anti-inflammatory Studies : In vitro studies revealed that this compound could significantly inhibit the production of nitric oxide in LPS-stimulated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the morpholine and phenoxy groups can enhance biological activity. For instance, fluorinated derivatives often exhibit improved receptor binding and biological efficacy compared to their non-fluorinated counterparts .

Q & A

Q. How do substituent modifications affect the compound’s pharmacokinetic properties?

  • Methodology : Introduce substituents (e.g., -CF₃ for lipophilicity, -OH for solubility) and assess logP (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal assays). In vivo PK studies in rodents quantify bioavailability and half-life .

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